N-p-coumaroyl-N'-caffeoylputrescine
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Overview
Description
N-p-coumaroyl-N’-caffeoylputrescine: is a naturally occurring phenylpropanoid amide. It is a conjugate of putrescine, a polyamine, with two hydroxycinnamic acids: p-coumaric acid and caffeic acid. This compound is found in various plants and is known for its potential biological activities, including antioxidant and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-p-coumaroyl-N’-caffeoylputrescine typically involves the coupling of p-coumaric acid and caffeic acid with putrescine. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds. The reaction conditions often include:
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods: Industrial production of N-p-coumaroyl-N’-caffeoylputrescine may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound through fermentation. Alternatively, large-scale chemical synthesis can be employed, optimizing the reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-p-coumaroyl-N’-caffeoylputrescine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in the compound can be oxidized to quinones.
Reduction: The double bonds in the hydroxycinnamic acids can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the hydroxycinnamic acids.
Substitution: Ester or ether derivatives of the compound.
Scientific Research Applications
N-p-coumaroyl-N’-caffeoylputrescine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of phenylpropanoid amides and their derivatives.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its antioxidant, anti-inflammatory, and anticancer properties. It may also have potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of natural preservatives and additives in food and cosmetic products.
Mechanism of Action
The mechanism of action of N-p-coumaroyl-N’-caffeoylputrescine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
N-feruloylputrescine: Another phenylpropanoid amide with similar antioxidant and anti-inflammatory properties.
N-caffeoylputrescine: A related compound with one caffeic acid moiety instead of both p-coumaric and caffeic acids.
Uniqueness: N-p-coumaroyl-N’-caffeoylputrescine is unique due to the presence of both p-coumaric acid and caffeic acid moieties, which may contribute to its enhanced biological activities compared to similar compounds.
Properties
IUPAC Name |
(E)-N-[4-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butyl]-3-(4-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-18-8-3-16(4-9-18)6-11-21(28)23-13-1-2-14-24-22(29)12-7-17-5-10-19(26)20(27)15-17/h3-12,15,25-27H,1-2,13-14H2,(H,23,28)(H,24,29)/b11-6+,12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUQQMKMMARZRU-GNXRPPCSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCNC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is significant about the identification of N-p-coumaroyl-N'-caffeoylputrescine in Exochorda racemosa?
A1: This study, published in the journal "Zhongguo Zhong Yao Za Zhi" [], represents the first reported instance of this compound being isolated from any plant source. This makes it a novel natural product. The compound was found alongside 19 other known compounds in Exochorda racemosa, a plant used in traditional Chinese medicine. While the specific biological activities of this compound were not investigated in this study, its discovery opens avenues for future research into its potential medicinal properties and its role within the plant.
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